1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene is an organic compound with the molecular formula C15H12F4O2 and a molecular weight of 300.25 g/mol . This compound is characterized by the presence of methoxy and tetrafluoro-phenylethoxy groups attached to a benzene ring, making it a unique fluorinated aromatic ether.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethanol with a suitable phenolic compound under specific conditions . The reaction is often catalyzed by a strong acid or base to facilitate the etherification process. Industrial production methods may involve the use of advanced fluorination techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors . The fluorinated groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can modulate the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene can be compared with other fluorinated aromatic ethers, such as:
1-Methoxy-2-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a tetrafluoro-phenylethoxy group.
1,1,2,2-Tetrafluoroethyl methyl ether: This compound features a tetrafluoroethyl group attached to a methoxy group, differing in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and tetrafluoro-phenylethoxy groups, which confer distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C15H12F4O2 |
---|---|
Molekulargewicht |
300.25 g/mol |
IUPAC-Name |
1-methoxy-2-(1,1,2,2-tetrafluoro-2-phenylethoxy)benzene |
InChI |
InChI=1S/C15H12F4O2/c1-20-12-9-5-6-10-13(12)21-15(18,19)14(16,17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
QEYNXXQPUXEJCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC(C(C2=CC=CC=C2)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.